

Application Note: Analytical Characterization of (5-Chloro-2-isopropoxybenzyl)amine

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Compound of Interest

Compound Name: (5-Chloro-2-isopropoxybenzyl)amine

CAS No.: 1094273-44-5

Cat. No.: B358471

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Executive Summary

(5-Chloro-2-isopropoxybenzyl)amine (CAS: 1135292-94-2 for HCl salt) is a critical substituted benzylamine intermediate often employed in the synthesis of GPCR ligands and kinase inhibitors. Its structural integrity—specifically the stability of the isopropoxy ether linkage and the primary amine—is paramount for downstream yield.

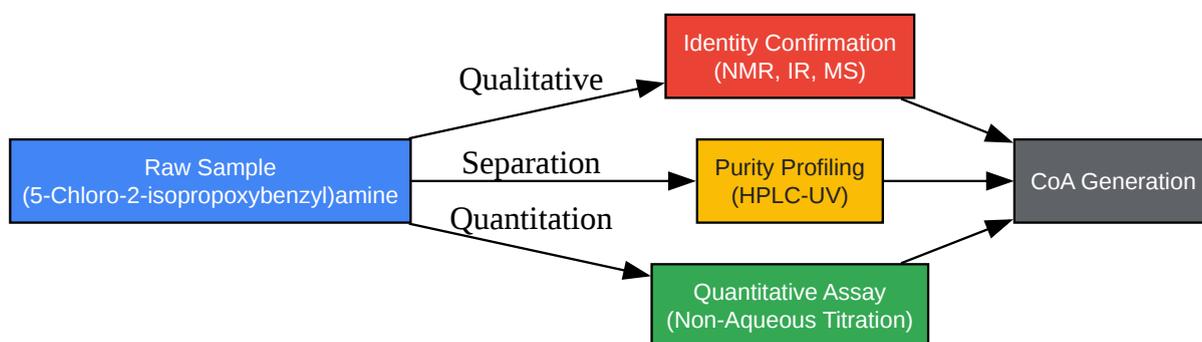
This guide provides a comprehensive analytical protocol for the identification, purity assessment, and assay of **(5-Chloro-2-isopropoxybenzyl)amine**. It addresses specific challenges, such as the chromatographic tailing typical of benzylamines and the distinct mass spectral signature of the chloro-substituent.

Chemical Identity & Properties

Property	Description
IUPAC Name	(5-Chloro-2-propan-2-yloxyphenyl)methanamine
Molecular Formula	C ₁₀ H ₁₄ ClNO
Molecular Weight	199.68 g/mol
Appearance	Colorless to pale yellow oil (free base) or white solid (HCl salt)
Solubility	Soluble in Methanol, DMSO, DCM; Limited solubility in water (free base)
Key Functional Groups	Primary Amine (-NH ₂), Aryl Chloride (-Cl), Isopropyl Ether (-OiPr)

Analytical Workflow Strategy

The characterization strategy follows a logical "Identity-Purity-Potency" cascade.



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Figure 1: Analytical workflow for full characterization of the target intermediate.

Protocol A: Structural Identification (NMR & MS)

Proton NMR (¹H-NMR)

Objective: Confirm the presence of the isopropoxy group and the integrity of the benzylamine core.

- Solvent: DMSO-d₆ or CDCl₃.
- Internal Standard: TMS (0.00 ppm).

Expected Signals (CDCl₃):

- Aromatic Region (6.8 – 7.3 ppm): Three distinct signals corresponding to the 1,2,4-trisubstituted benzene ring.
 - H-3 (ortho to alkoxy): Doublet, ~6.8 ppm.[1]
 - H-4 (meta to alkoxy, para to amine): Doublet of doublets, ~7.2 ppm.
 - H-6 (ortho to amine): Doublet, ~7.3 ppm.
- Benzylic Protons (3.8 ppm): A sharp singlet (2H) representing the -CH₂-NH₂ group.
- Isopropoxy Methine (4.5 ppm): A septet (1H) characteristic of the -OCH(CH₃)₂ group.
- Isopropoxy Methyls (1.3 ppm): A doublet (6H) representing the two equivalent methyl groups.

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and the chlorine isotope pattern.

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Key Diagnostic:
 - [M+H]⁺: 200.1 m/z.
 - Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.
 - Observation: A peak at 200.1 (100%) and 202.1 (~33%) confirms the monochloro substitution.

Protocol B: Purity by HPLC-UV

Challenge: Primary amines like benzylamine interact strongly with residual silanols on silica-based columns, leading to peak tailing. Solution: Use of a "Base-Deactivated" (end-capped) column and an acidic mobile phase modifier (TFA) to suppress silanol ionization and protonate the amine.

Method Parameters

Parameter	Setting
Column	C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile + 0.1% TFA
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 220 nm (Amine/Amide) and 254 nm (Aromatic)
Injection Vol	5.0 μ L

Gradient Table

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	10	90
18.0	10	90
18.1	95	5
23.0	95	5

Impurity Logic:

- Precursor (Aldehyde): 5-Chloro-2-isopropoxybenzaldehyde will elute later than the amine due to the lack of the polar/charged amine group.
- Dimer (Secondary Amine): If reductive amination was used, the "dimer" impurity (bis-benzylamine) is common. It is significantly more hydrophobic and will elute late in the gradient.

Protocol C: Assay by Non-Aqueous Titration

Objective: Determine the precise content of the amine functional group, excluding non-basic impurities (like the aldehyde precursor).

Principle: The weak basicity of the benzylamine is enhanced in a non-aqueous solvent (Glacial Acetic Acid), allowing titration with Perchloric Acid.

Procedure

- Preparation: Dissolve ~150 mg of the sample (accurately weighed) in 30 mL of Glacial Acetic Acid.
- Indicator: Add 2 drops of Crystal Violet indicator solution (or use potentiometric detection).
- Titrant: Titrate with 0.1 N Perchloric Acid in Glacial Acetic Acid.
- Endpoint:
 - Visual: Color change from violet to blue-green.
 - Potentiometric: Steepest inflection point on the mV vs. Vol curve.

Calculation:

- : Volume of titrant (mL)
- : Normality of Perchloric Acid
- : Molecular Weight (199.68)
- : Sample Weight (g)

Troubleshooting & Causality

Issue: Peak Tailing in HPLC

- Observation: The main amine peak has a tailing factor > 1.5.
- Root Cause: Interaction between the protonated amine ($-\text{NH}_3^+$) and deprotonated silanols ($-\text{SiO}^-$) on the column stationary phase.
- Corrective Action: Increase TFA concentration to 0.1% (to ensure low pH) or switch to a high-pH stable column (e.g., XBridge) and use 10mM Ammonium Bicarbonate (pH 10) to keep the amine in its neutral free-base form.

Issue: Extra Peaks in NMR

- Observation: Small doublet at ~9.8 ppm or broad singlet at ~8.3 ppm.
- Root Cause:
 - 9.8 ppm indicates residual aldehyde precursor (unreacted starting material).
 - 8.3 ppm often indicates the imine intermediate (incomplete reduction).
- Corrective Action: Reprocess the batch via recrystallization (for HCl salt) or acid-base extraction.

References

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Sources

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- [2. 5-Chloro-2-isopropoxybenzaldehyde | C₁₀H₁₁ClO₂ | CID 5199615 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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